4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-7(2)14-8(3)13-11-9(12)5-4-6-10(11)14/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJFEGSVJUASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Synthesis
The precursor N-(2,6-difluorophenyl)-N'-isopropylacetamidine is synthesized via condensation of 2,6-difluoroaniline with isopropylamine and acetyl chloride. Stoichiometric control ensures monoacetylation and avoids over-alkylation.
Cyclization Reaction
The critical cyclization step employs sodium hydride (NaH) in aprotic solvents. A representative protocol involves:
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Base Activation : NaH (1.2 eq) is suspended in tetrahydrofuran (THF) under nitrogen at −10°C to 25°C.
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Precursor Addition : A solution of N-(2,6-difluorophenyl)-N'-isopropylacetamidine in THF is added dropwise.
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Thermal Cyclization : The mixture is heated to 40–100°C for 4–10 hours, monitored by HPLC for completion.
Key Reaction Parameters :
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 40–100°C | Higher temperatures reduce reaction time but risk decomposition |
| Solvent | THF, 1,4-dioxane | Polar aprotic solvents enhance cyclization kinetics |
| NaH Equivalents | 1.1–1.3 eq | Excess base improves conversion but complicates workup |
Optimization of Reaction Conditions
Solvent Effects
The choice of aprotic solvent significantly influences reaction efficiency:
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Tetrahydrofuran (THF) : Provides moderate polarity for solubilizing intermediates, yielding 58–62% product.
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1,4-Dioxane : Higher boiling point (101°C) allows prolonged reflux, achieving 60% yield with reduced side products.
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Dimethylformamide (DMF) : Increases reaction rate but necessitates stringent drying due to hygroscopicity.
Temperature and Time
A trade-off exists between temperature and reaction duration:
Catalytic Considerations
While NaH is standard, alternative bases (e.g., potassium tert-butoxide) have been explored but show inferior regioselectivity for fluorinated benzimidazoles.
Purification and Isolation
Post-reaction workup involves:
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Quenching : Cooling to room temperature, followed by careful water addition to hydrolyze excess NaH.
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Extraction : Ethyl acetate (3 × 500 mL) isolates the product from aqueous phases.
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Crystallization : n-Hexane/water mixtures induce crystallization, yielding 55–60% pure product after vacuum drying.
Critical Factors in Crystallization :
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n-Hexane Ratio : A 10:1 (v/v) hexane-to-concentrate ratio maximizes crystal yield.
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Water Content : 5–8% water in hexane optimizes supersaturation without emulsification.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antitumor activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs include other substituted benzimidazoles and heterocyclic aromatics. Key examples are compared below:
Key Observations :
- Fluorine substitution at the 4-position (target compound) vs.
- Pyrimidine-linked derivatives (e.g., 6-(2-chloro-5-fluoropyrimidin-4-yl)-...) exhibit expanded π-conjugation, improving binding affinity to kinase targets .
Reactivity and Stability
Reaction with Ozone:
While direct data on the target compound’s ozone reactivity is unavailable, studies on imidazole derivatives (e.g., imidazole, pyrazole) suggest:
- Imidazole reacts rapidly with ozone (kₐₚₚ = 1.1 × 10⁵ M⁻¹s⁻¹ at pH 7), forming products like formamide and formate .
- Pyrazole reacts slower (kₐₚₚ = 56 M⁻¹s⁻¹ ) due to reduced electron density at reaction sites .
- Fluorine substitution in the target compound may enhance electrophilicity, accelerating reactions with nucleophiles or oxidizing agents compared to non-fluorinated analogs .
Hydrolytic Stability:
- Benzimidazoles with electron-withdrawing groups (e.g., -F) typically exhibit lower hydrolysis rates at physiological pH compared to unsubstituted analogs, enhancing drug stability .
Comparisons :
- Non-fluorinated benzimidazoles (e.g., 1-benzylimidazole) require milder conditions for functionalization due to higher electron density .
- Suzuki-Miyaura couplings are common for boronate-containing analogs (e.g., 4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole) .
Biological Activity
4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a member of the benzimidazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally characterized by a fused benzene and imidazole ring, with specific substituents that influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 194.23 g/mol. The presence of the fluorine atom and the isopropyl group enhances its lipophilicity, which is crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂FN₂ |
| Molecular Weight | 194.23 g/mol |
| Boiling Point | Not specified |
| Solubility | Moderate in organic solvents |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound:
- Cell Cycle Arrest and Apoptosis : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cell lines such as A375 and H460. This effect is associated with increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways .
- Inhibition of Cell Migration : Some studies report significant suppression of cell migration in treated cancer cells, suggesting a potential role in metastasis prevention .
Study on Antiproliferative Effects
In a comparative study involving multiple compounds with structural similarities to this compound, researchers evaluated their IC50 values against various cancer cell lines:
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound St.9 | 0.25 | A375 |
| Compound St.10 | 0.24 | H460 |
| Abemaciclib | 0.20 | HeLa |
These findings suggest that modifications in the substituent groups can significantly alter biological activity and potency against specific cancer types .
Synthesis and Applications
This compound can be synthesized through various methods involving nucleophilic substitutions and coupling reactions. Its role as an intermediate in synthesizing more complex pharmaceutical agents underscores its importance in drug development.
Synthesis Overview
The synthesis typically involves:
- Nucleophilic Aromatic Substitution : Reacting appropriate halogenated precursors with amines.
- Coupling Reactions : Utilizing methods like Buchwald-Hartwig coupling to form the desired imidazole structure.
Applications
This compound is primarily utilized as a precursor in the synthesis of potent CDK inhibitors, which are crucial for developing therapies for hormone receptor-positive breast cancer and other malignancies .
Q & A
Q. Table 1: Comparative Bioactivity of Benzimidazole Derivatives
| Compound | IC₅₀ (µM, MCF-7) | Selectivity Index (vs. HEK-293) | Reference |
|---|---|---|---|
| 4-Fluoro-1-isopropyl-2-methyl | 7.82–10.21 | 8.5 | |
| 4-Chloro-6-fluoro-2-methyl | 15–20 | 3.2 |
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |
| R-factor | 0.042 |
| CCDC Deposit | 1038591 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
